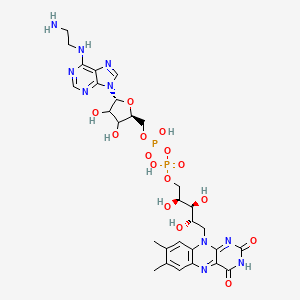
N6-(2-Aminoethyl)-FAD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-(2-Aminoethyl)-FAD is a derivative of flavin adenine dinucleotide (FAD), which is a crucial coenzyme involved in various biological redox reactions. This compound is characterized by the presence of an aminoethyl group attached to the N6 position of the adenine moiety. It plays a significant role in biochemical processes, particularly in electron transport chains and enzymatic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N6-(2-Aminoethyl)-FAD typically involves the modification of FAD through a series of chemical reactions. One common method includes the reaction of FAD with 2-aminoethanol under controlled conditions to introduce the aminoethyl group at the N6 position. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the purification of the final product through techniques such as chromatography to remove any impurities and achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: N6-(2-Aminoethyl)-FAD undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an electron carrier.
Reduction: It can be reduced to its corresponding reduced form, playing a role in redox cycles.
Substitution: The aminoethyl group can undergo substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N6-(2-Aminoethyl)-FAD has a wide range of applications in scientific research:
Chemistry: Used as a coenzyme in various catalytic reactions.
Biology: Plays a role in cellular respiration and energy production.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Utilized in the development of biosensors and bioelectronic devices.
Wirkmechanismus
The mechanism of action of N6-(2-Aminoethyl)-FAD involves its role as a coenzyme in redox reactions. It facilitates the transfer of electrons between different molecules, thereby participating in the electron transport chain. The molecular targets include various enzymes such as oxidoreductases, which rely on this compound for their catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Flavin Mononucleotide (FMN): Another flavin derivative involved in redox reactions.
Riboflavin (Vitamin B2): The precursor of FAD and FMN.
N6-(2-Aminoethyl)-FMN: A similar compound with an aminoethyl group attached to FMN.
Uniqueness: N6-(2-Aminoethyl)-FAD is unique due to its specific structural modification, which enhances its electron transfer capabilities and makes it suitable for specialized biochemical applications. Its ability to participate in a wide range of redox reactions sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C29H38N10O15P2 |
|---|---|
Molekulargewicht |
828.6 g/mol |
IUPAC-Name |
[[(2S,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C29H38N10O15P2/c1-12-5-14-15(6-13(12)2)38(26-20(35-14)27(45)37-29(46)36-26)7-16(40)21(42)17(41)8-51-55(47,48)54-56(49,50)52-9-18-22(43)23(44)28(53-18)39-11-34-19-24(31-4-3-30)32-10-33-25(19)39/h5-6,10-11,16-18,21-23,28,40-44H,3-4,7-9,30H2,1-2H3,(H,47,48)(H,49,50)(H,31,32,33)(H,37,45,46)/t16-,17-,18-,21-,22?,23?,28+/m0/s1 |
InChI-Schlüssel |
LKBRRUYMANUILL-ACIPAAFXSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@H](COP(=O)(O)OP(=O)(O)OC[C@H]4C(C([C@@H](O4)N5C=NC6=C(N=CN=C65)NCCN)O)O)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NCCN)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



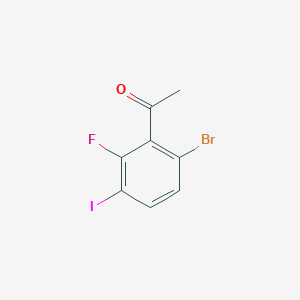
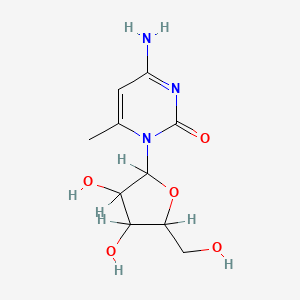
![(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B13432949.png)

![3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester](/img/structure/B13432966.png)
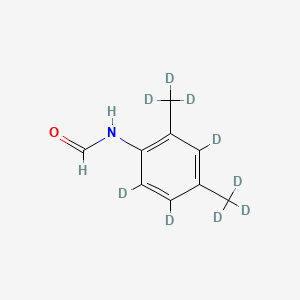
![2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)
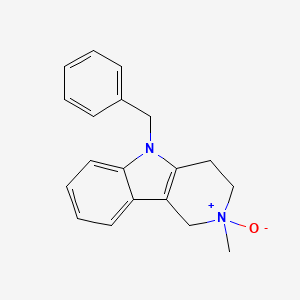
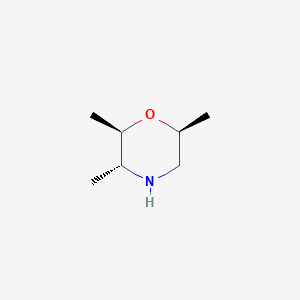
![7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline](/img/structure/B13432997.png)

![(4-Methyl-[1,4'-bipiperidin]-4-yl)methanol](/img/structure/B13433007.png)

